Direct red 81
Overview
Description
Mechanism of Action
Target of Action
Direct Red 81 is a diazo dye . Its primary targets are the molecules it is designed to color. In the textile and paper industries, for example, it binds to fibers to impart color .
Mode of Action
This compound interacts with its targets through a process known as adsorption . The efficiency of this dye adsorption can be increased by adjusting the adsorbent dose and adsorption time . In certain conditions, this compound can form a complex with copper-phenanthroline, leading to partial color-stripping .
Biochemical Pathways
The decolorization and degradation of this compound involve the activity of intracellular oxidoreductive enzymes . These enzymes play a crucial role in the biodegradation of this compound, suggesting their involvement in the decolorization process .
Result of Action
The action of this compound results in the coloring of the target material. When subjected to certain conditions, such as the presence of specific bacterial cultures or copper-phenanthroline complexes, this compound can undergo decolorization and degradation . The degradation products of this compound have been found to be non-toxic .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its decolorization efficiency can be affected by the pH and temperature of the environment . Moreover, it has been observed that certain bacterial cultures can decolorize this compound even in challenging conditions, such as high salinity, alkaline pH, and high temperatures .
Biochemical Analysis
Biochemical Properties
Direct Red 81 interacts with various biomolecules in its environment. For instance, it has been reported to stain proteins in SDS-PAGE gels . This suggests that this compound may interact with proteins and possibly other biomolecules through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and electrostatic interactions .
Cellular Effects
This compound has been shown to have significant effects on bacterial cells. For example, a bacterial strain, Bacillus sp. DMS2, was found to be capable of completely degrading and detoxifying this compound under microaerophilic conditions . This suggests that this compound can influence cellular metabolism, particularly in bacteria that have evolved mechanisms to degrade this compound .
Molecular Mechanism
It is known that the dye can form complexes with certain biomolecules, which may influence its activity . For example, it has been suggested that this compound may form a complex with copper-phenanthroline, leading to partial color-stripping .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study found that a bacterial strain could degrade this compound within 24 hours . This suggests that the dye is not stable in the presence of certain bacteria and can be broken down into other compounds over time .
Metabolic Pathways
This compound is involved in certain metabolic pathways in bacteria. For instance, Bacillus sp. DMS2 can degrade this compound, suggesting that this dye is a substrate in the metabolic pathways of this bacterium
Transport and Distribution
Given its high water solubility , it is likely that the dye can easily diffuse through aqueous environments, including the cytoplasm of cells.
Subcellular Localization
Due to its ability to stain proteins in SDS-PAGE gels , it may be localized to areas of the cell where proteins are abundant
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Red 81 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-nitrobenzenesulfonic acid. The resulting intermediate is then further diazotized and coupled with 7-amino-4-hydroxy-3-naphthalenesulfonic acid to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated by filtration, washed, and dried to obtain a fine powder .
Chemical Reactions Analysis
Types of Reactions: Direct Red 81 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under alkaline conditions.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Various nucleophiles under controlled pH conditions.
Major Products Formed:
Oxidation: Degraded products with broken azo bonds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Modified azo dyes with different functional groups.
Scientific Research Applications
Direct Red 81 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Direct Red 80: Similar in structure but with different substituents on the aromatic rings.
Direct Blue 71: Contains different azo linkages and chromophores.
Direct Red 23: Another azo dye with distinct functional groups and applications.
Properties
IUPAC Name |
disodium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O8S2.2Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQRRYHIHJMPB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041726 | |
Record name | C.I. Direct Red 81 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2610-11-9, 83221-50-5 | |
Record name | Solaminrot 4B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Benzoylamino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Red 81 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-(benzoylamino)-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT RED 81 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E49Q56PNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Direct Red 81?
A1: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they consistently identify it as a diazo dye with sulfonated groups, indicating its anionic nature. [, , ]
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies utilize UV-Vis spectrophotometry to monitor the decolorization and degradation of this compound. [, , , ] Additionally, Fourier-transform infrared spectroscopy (FTIR) has been employed to characterize the dye before and after adsorption onto various materials, revealing changes in functional groups involved in the adsorption process. [, , , ]
Q3: How does the structure of this compound influence its interaction with different materials?
A3: The anionic nature of this compound, due to its sulfonated groups, significantly influences its interaction with various adsorbents. [, , ] Studies have shown enhanced adsorption onto positively charged surfaces or materials modified to exhibit a positive charge, highlighting the role of electrostatic interactions. [, , , , , , ]
Q4: Can this compound be used in drug delivery applications?
A4: While not a drug itself, this compound was used as a model compound alongside Rhodamine B in a study comparing drug delivery methods into the skin. [] The research highlighted the use of this compound for visualizing and tracking diffusion within the skin, showcasing its potential as a visual tracer in such applications.
Q5: Does this compound possess any catalytic properties?
A5: The provided research focuses primarily on the removal and degradation of this compound as a pollutant, and does not explore its catalytic properties. [, , , , , , ] The studies primarily investigate its behavior as a target for degradation or removal using various methods like adsorption, biodegradation, and advanced oxidation processes.
Q6: What are the environmental concerns associated with this compound?
A6: this compound, as a common textile dye, raises concerns due to its presence in industrial wastewater. [, , , ] Its discharge into water bodies can negatively impact aquatic life and ecosystems. [, ] Therefore, numerous studies focus on developing efficient and cost-effective methods for its removal and degradation from wastewater. [, , , , ]
Q7: How can this compound be removed from wastewater?
A7: Research highlights various methods for this compound removal from wastewater, including:
- Adsorption: Utilizing materials like activated carbon, modified clays, plant-based biomass, and nanocomposites for effective dye adsorption. [, , , , , , , , , , ]
- Biodegradation: Employing specific bacterial and fungal strains capable of degrading the dye into less harmful byproducts. [, , , ]
- Advanced oxidation processes: Utilizing processes like ozonation and Fenton oxidation for efficient dye degradation. [, ]
Q8: What is the role of bioremediation in this compound degradation?
A8: Bioremediation utilizes microorganisms like bacteria and fungi to break down pollutants. [, ] Studies have identified specific strains, such as Bacillus sp., capable of effectively degrading this compound. [, ] This approach offers a potentially eco-friendly and cost-effective method for treating textile wastewater containing this dye.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.